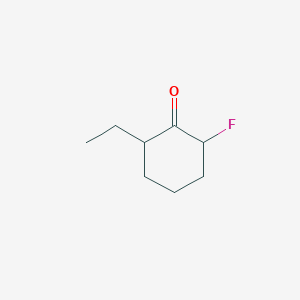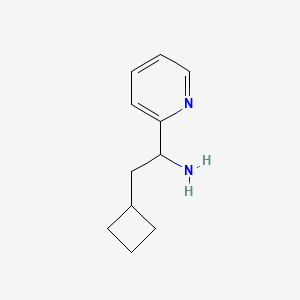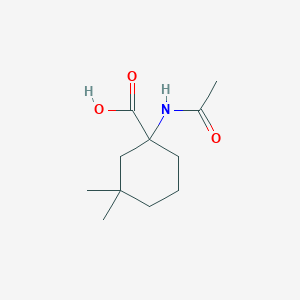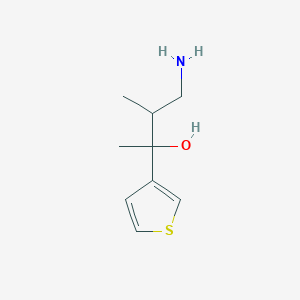
4,4-Diethyl-2-(iodomethyl)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Diethyl-2-(iodomethyl)oxolane is an organic compound with the molecular formula C₉H₁₇IO It is a derivative of oxolane, featuring an iodomethyl group at the second position and two ethyl groups at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethyl-2-(iodomethyl)oxolane typically involves the iodination of a precursor compound. One common method is the reaction of 4,4-diethyl-2-(hydroxymethyl)oxolane with iodine and a suitable oxidizing agent, such as phosphorus triiodide or iodine monochloride, under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Reduction Reactions: The compound can be reduced to 4,4-diethyl-2-(methyl)oxolane using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of this compound can yield 4,4-diethyl-2-(formyl)oxolane using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in aqueous or acidic media.
Major Products:
Substitution: 4,4-Diethyl-2-(hydroxymethyl)oxolane, 4,4-Diethyl-2-(cyanomethyl)oxolane, or 4,4-Diethyl-2-(aminomethyl)oxolane.
Reduction: 4,4-Diethyl-2-(methyl)oxolane.
Oxidation: 4,4-Diethyl-2-(formyl)oxolane.
Applications De Recherche Scientifique
4,4-Diethyl-2-(iodomethyl)oxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the modification of biomolecules, such as peptides and nucleotides, to study their structure and function.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins with unique properties.
Mécanisme D'action
The mechanism of action of 4,4-Diethyl-2-(iodomethyl)oxolane involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants it interacts with.
Comparaison Avec Des Composés Similaires
4,4-Diethyl-2-(bromomethyl)oxolane: Similar structure but with a bromine atom instead of iodine. It is less reactive due to the lower electronegativity of bromine.
4,4-Diethyl-2-(chloromethyl)oxolane: Contains a chlorine atom instead of iodine. It is even less reactive than the bromine analog.
4,4-Diethyl-2-(hydroxymethyl)oxolane: Features a hydroxyl group instead of iodine. It is more polar and less reactive in nucleophilic substitution reactions.
Uniqueness: 4,4-Diethyl-2-(iodomethyl)oxolane is unique due to the presence of the highly reactive iodomethyl group, which makes it a versatile intermediate in organic synthesis
Propriétés
Formule moléculaire |
C9H17IO |
|---|---|
Poids moléculaire |
268.13 g/mol |
Nom IUPAC |
4,4-diethyl-2-(iodomethyl)oxolane |
InChI |
InChI=1S/C9H17IO/c1-3-9(4-2)5-8(6-10)11-7-9/h8H,3-7H2,1-2H3 |
Clé InChI |
ZVPZDHKZCBKEES-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC(OC1)CI)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(3-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13203486.png)
![3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5,5-dimethyloxolan-3-ol](/img/structure/B13203487.png)


![2-{[4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13203499.png)
![tert-Butyl 5-(4-chlorobutanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13203507.png)
![2-Amino-5-(methoxymethyl)-6-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13203522.png)



![1-[(3R)-3-Aminopiperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B13203536.png)

